molecular formula C13H9N3O2 B2606929 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine CAS No. 304685-51-6

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine

Cat. No.: B2606929
CAS No.: 304685-51-6
M. Wt: 239.234
InChI Key: JOTGZHHDHITSSG-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structure and versatility, which make them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization . Another approach involves the use of iodine-mediated one-pot synthesis, which simplifies the process and improves yield .

Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyridine derivatives often involve large-scale cyclocondensation and cycloaddition reactions. These methods are optimized for high yield and purity, making them suitable for pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine stands out due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, from drug development to materials science .

Properties

IUPAC Name

3-(3-nitrophenyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-6-3-4-10(8-11)13-14-9-12-5-1-2-7-15(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTGZHHDHITSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320009
Record name 3-(3-nitrophenyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304685-51-6
Record name 3-(3-nitrophenyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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